Ácido 5,8-epóxido-13-cis-retinoico

Descripción general

Descripción

5,8-Epoxy-13-cis-retinoic acid (also known as 5,8-epoxy-13-cis-RA) is a mixture of diastereomers of all-trans-retinoic acid (ATRA) that has been studied for its potential therapeutic effects. It is a derivative of vitamin A and is found naturally in the human body. 5,8-Epoxy-13-cis-RA has been the subject of much scientific research due to its potential applications in the treatment of various diseases, including cancer, diabetes, and heart disease.

Aplicaciones Científicas De Investigación

Tratamiento para la Retinitis Pigmentaria

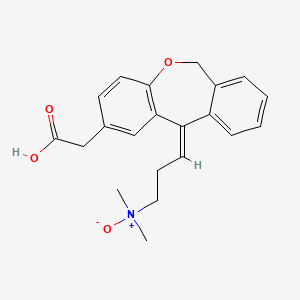

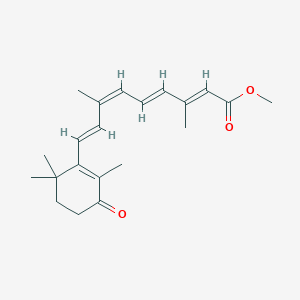

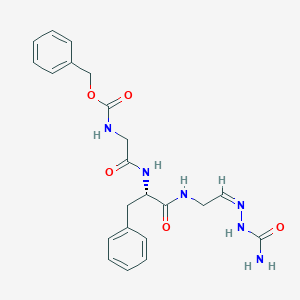

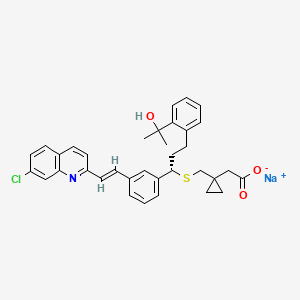

El ácido 5,8-epóxido-13-cis-retinoico se ha encontrado eficaz en el tratamiento de la Retinitis Pigmentaria, un grupo de enfermedades degenerativas hereditarias que afectan los ojos. El compuesto se une a la opsina de bastón sin ligando dentro del bolsillo de unión a la retinal, comportándose como un antagonista competitivo en presencia de 9-cis-retinal y disminuyendo la velocidad de regeneración de la rodopsina {svg_1}.

Tratamiento para el Acné Severo

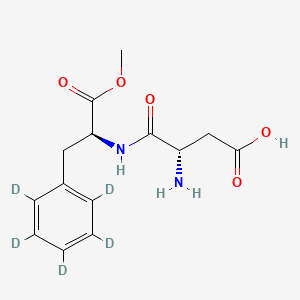

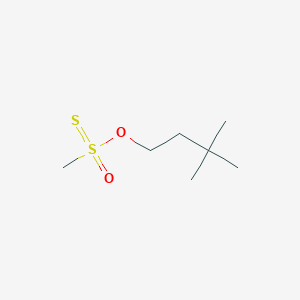

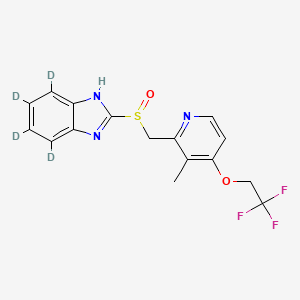

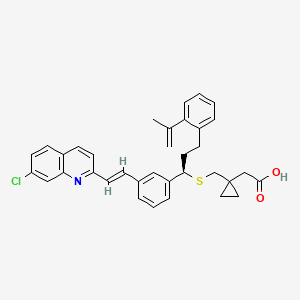

El ácido 5,8-epóxido-13-cis-retinoico se puede obtener del ácido 13-cis-retinoico, que se utiliza como tratamiento para el acné severo {svg_2}.

Investigación en el Tratamiento de la Piel Fotoenvejecida

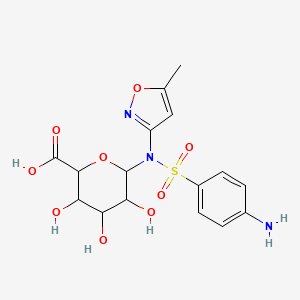

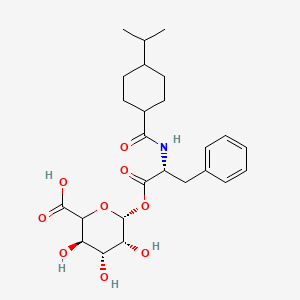

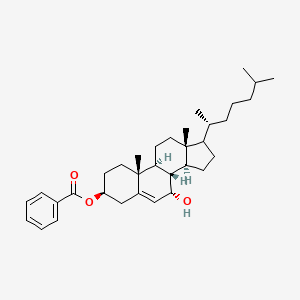

El compuesto está siendo estudiado actualmente en relación con el tratamiento de la piel fotoenvejecida {svg_3}.

Investigación sobre la Depresión

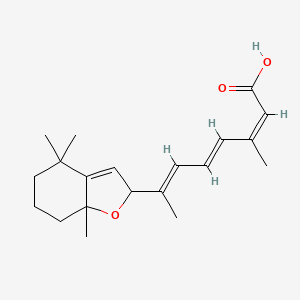

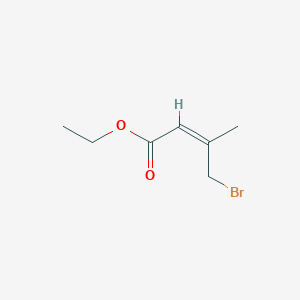

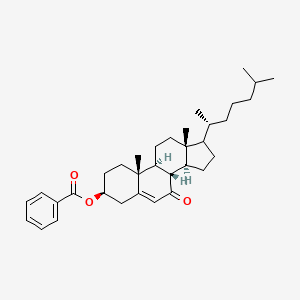

La administración crónica de ácido 13-cis-retinoico, un compuesto relacionado, se ha asociado con síntomas depresivos. La investigación está en curso para comprender este mecanismo y desarrollar estrategias terapéuticas de rescate apropiadas {svg_4}.

Diferenciación Celular

El compuesto se ha utilizado para tratar células de meduloblastoma para la diferenciación celular {svg_5}.

Generación de Vídeos de Time-Lapse

Se ha utilizado para tratar esferoides para generar vídeos de time-lapse {svg_6}.

Mecanismo De Acción

Target of Action

5,8-Epoxy-13-cis-retinoic acid, also known as 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers) or UNII-57RY7P9S0Y, is a derivative of retinoic acid . The primary targets of this compound are the retinoic acid receptors (RARs) , specifically RAR-β and RAR-α . These receptors play a crucial role in mediating the effects of retinoic acid, which is involved in cell growth, differentiation, and development .

Mode of Action

The action of 5,8-Epoxy-13-cis-retinoic acid is mediated through its interaction with its targets, the RAR-β and RAR-α receptors . Upon binding to these receptors, the compound influences the transcription of genes, leading to changes in cellular processes . For instance, it has been found to attenuate the expression and activity of inducible nitric oxide synthase (iNOS) in cytokine-stimulated murine mesangial cells .

Biochemical Pathways

The compound affects various biochemical pathways. It is known to induce mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential . This leads to the release of cytochrome c, implicating mechanisms through the apoptosis pathway . Furthermore, it is involved in the phototransduction processes in the retina, affecting the function of the rod G protein-coupled receptor, rhodopsin .

Pharmacokinetics

It is known that the compound is a metabolite of 13-cis-retinoic acid . It is formed when 13-cis-retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has anti-inflammatory and anti-tumor actions . By attenuating iNOS expression and activity, it can reduce inflammation and potentially inhibit tumor growth . Moreover, it induces changes in mitochondrial membrane permeability, leading to the release of cytochrome c and the initiation of apoptosis .

Action Environment

The action, efficacy, and stability of 5,8-Epoxy-13-cis-retinoic acid can be influenced by various environmental factors. For instance, light and atmospheric oxygen can lead to the formation of this compound from 13-cis-retinoic acid . .

Safety and Hazards

Direcciones Futuras

Retinoids, including 5,8-Epoxy-13-cis Retinoic Acid, have been investigated extensively for their use in cancer prevention and treatment . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer . Ongoing phase III randomized trials investigating retinoids in combination with chemotherapy in non–small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .

Propiedades

IUPAC Name |

(2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-DYIZZJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112438 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112018-12-9 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112018-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Epoxytretinoin, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)